molecular formula C6H12N2 B3318343 (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine CAS No. 99445-19-9

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B3318343
CAS No.: 99445-19-9
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine is a chiral bicyclic amine that serves as a highly valuable, conformationally rigid scaffold in medicinal chemistry and drug discovery. Its primary research value lies in its application as a key synthetic intermediate for developing potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for Type 2 Diabetes Mellitus. In this context, the compound's defined stereochemistry and rigid 1-azabicyclo[2.2.1]heptane core are critical for pre-organizing functional groups in a specific spatial orientation, thereby enhancing binding affinity and selectivity for the DPP-4 enzyme active site . Derivatives incorporating this scaffold have demonstrated low nanomolar inhibitory activity (e.g., IC50 = 16.8 nM for the compound "Neogliptin"), outperforming established drugs like vildagliptin and showing superior ADME properties and reduced cardiotoxicity compared to sitagliptin . The mechanism of action for its derivatives involves mimicking the penultimate proline of natural DPP-4 substrates. The nitrile group on the bicyclic moiety targets the S'1 pocket of the enzyme, forming a key hydrogen bond with Arg669, while the trifluorophenyl aromatic ring commonly attached to the structure engages in crucial π-π stacking interactions with tyrosine residues (Tyr662, Tyr666) in the S1 pocket . Beyond diabetic research, this chiral building block is also investigated for its potential in synthesizing ligands for neuronal targets, such as nicotinic acetylcholine receptors (nAChRs), highlighting its versatility . The compound is offered for research applications only and is strictly not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252109
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
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Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187986-61-3
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187986-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine and Its Enantiomers

Enantioselective Synthetic Routes

The enantioselective synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine is paramount for its application in the development of chiral molecules. Various strategies have been devised to achieve high levels of stereocontrol.

Chiral Pool Approaches Utilizing Amino Acid Precursors (e.g., trans-4-Hydroxy-L-proline)

A prominent and effective strategy for the enantioselective synthesis of the 1-azabicyclo[2.2.1]heptane ring system is the chiral pool approach, which utilizes readily available and inexpensive chiral starting materials. mdpi.com Among these, the amino acid trans-4-hydroxy-L-proline has proven to be a versatile precursor. rsc.orgnih.gov This approach leverages the inherent chirality of the starting material to construct the bicyclic core with a defined stereochemistry.

An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives commences from trans-4-hydroxy-L-proline. rsc.org The key steps in this synthetic sequence involve the conversion of the hydroxyproline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org This intermediate then undergoes reaction with an enolate anion, leading to a mixture of (3R)-pyrrolidinylacetic esters which are subsequently reduced to the corresponding alcohols. rsc.org Conversion of these alcohols into sulfonate esters followed by deprotection of the pyrrolidine nitrogen induces cyclization to furnish the desired (4R)-1-azabicyclo[2.2.1]heptane skeleton. rsc.org

The key advantage of the chiral pool approach is the direct transfer of stereochemical information from the starting material to the final product, often simplifying the synthetic route and avoiding the need for chiral resolutions or complex asymmetric catalysts.

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions represent a powerful tool for the construction of the 1-azabicyclo[2.2.1]heptane core, where the stereochemistry is established during the ring-forming step.

The Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, has been employed in the synthesis of azabicyclic systems. While a direct Dieckmann cyclization to form the 1-azabicyclo[2.2.1]heptan-3-one core is a logical approach, a retro-Dieckmann reaction has also been utilized as a key strategic step in the synthesis of related compounds. For instance, the retro-Dieckmann reaction has been used as a stereodivergent tool on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester to obtain enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. unirioja.esacs.org

Furthermore, a stereospecific Pictet-Spengler/Dieckmann reaction sequence has been instrumental in the synthesis of key tetracyclic ketone intermediates for various indole alkaloids. nih.gov This highlights the utility of the Dieckmann cyclization in constructing complex molecular architectures with high stereocontrol. Optimization of the reaction conditions, including the choice of base and solvent, is crucial for achieving high yields and diastereoselectivities in these cyclizations. unirioja.es

ReactionKey IntermediateOutcomeReference
Retro-DieckmannN-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl esterEnantiopure disubstituted pyrrolidines unirioja.esacs.org
Pictet-Spengler/DieckmannTryptamine derivativeTetracyclic ketone intermediate for indole alkaloids nih.gov

Intramolecular aminolysis and lactamization cascades offer an elegant and efficient pathway to construct bridged bicyclic lactams. An epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. researchgate.netresearchgate.net This process is initiated by the epimerization of the C2 position under basic conditions, which is followed by an intramolecular aminolysis of the resulting (2R)-epimer to form the bridged lactam intermediate. researchgate.netresearchgate.net Key factors influencing the success of this cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. researchgate.net

This strategy showcases the potential of cascade reactions to rapidly build molecular complexity from relatively simple precursors in a single synthetic operation.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. A stereoselective process for preparing substantially pure enantiomers of 3-substituted 1-azabicyclo[2.2.1]heptanes has been developed, which avoids a resolution step by starting with a commercially available, optically active compound. epo.org

A novel synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters involves the incorporation of a chiral substituted benzyl group on the nitrogen atom. scribd.com This modification leads to the formation of separable diastereomeric lactones through the cycloaddition of N-substituted amino acetals to 5,6-dihydropyran-2-one. scribd.com These diastereomers are then converted to quaternary salts, which can also be separated. scribd.com Hydrogenation of the pure diastereoisomeric quaternary salts yields the enantiomerically pure target esters. scribd.com

Chiral AuxiliaryKey ReactionOutcomeReference
Substituted Benzyl GroupCycloaddition/Quaternization/HydrogenationEnantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters scribd.com
Commercially available optically active compoundNot specified in detailSubstantially pure enantiomers of 3-substituted 1-azabicyclo[2.2.1]heptanes epo.org

Catalytic Asymmetric Methods (e.g., Palladium-Catalyzed Cyclizations)

Catalytic asymmetric methods represent the state-of-the-art in enantioselective synthesis, offering the potential to generate large quantities of a chiral product from a small amount of a chiral catalyst. Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of azabicyclic compounds.

An efficient palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides direct access to oxygenated 2-azabicyclo[2.2.1]heptane scaffolds. evitachem.comresearchgate.net This transformation proceeds under mild conditions with a broad substrate scope and involves the oxidative addition of a Pd(0) catalyst to an N-haloamine, followed by regioselective alkene insertion. evitachem.com

Furthermore, a second-generation palladium catalyst system has been developed for the transannular C–H functionalization of alicyclic amines, including 7-azanorbornane derivatives. nih.gov This method allows for the late-stage introduction of aryl groups onto the azabicyclic core, providing a rapid route to analogues of bioactive molecules. nih.gov The use of pyridine- and quinoline-carboxylate ligands was found to be highly effective in increasing the reaction rate, yield, and scope of these C–H arylation reactions. nih.gov

These catalytic methods offer a highly efficient and atom-economical approach to the synthesis of enantiomerically enriched 1-azabicyclo[2.2.1]heptane derivatives.

Diastereoselective Synthetic Pathways

The precise arrangement of substituents on the 1-azabicyclo[2.2.1]heptane core is critical for its function. Diastereoselective synthetic routes are therefore paramount to accessing specific stereoisomers like the (3R,4S) configuration.

Aza-Diels-Alder Cycloaddition Reactions and Subsequent Transformations

The aza-Diels-Alder reaction is a powerful and widely utilized method for constructing the 2-azabicyclo[2.2.1]heptane skeleton, which serves as a precursor to the target 1-azabicyclo[2.2.1]heptane system. nih.govresearchgate.net This cycloaddition, typically between cyclopentadiene and a chiral imine, allows for the stereoselective formation of up to four stereogenic centers in a single step. nih.govpwr.edu.pl

The reaction's stereochemical outcome is directed by the use of a chiral auxiliary on the imine nitrogen, such as (S)-1-phenylethylamine. nih.gov The cycloaddition of an imine derived from ethyl glyoxylate and (S)-1-phenylethylamine with cyclopentadiene, often catalyzed by a combination of trifluoroacetic acid and boron trifluoride diethyl etherate, proceeds with high diastereoselectivity to yield the exo-isomer as the major product. nih.govnih.gov This approach provides a reliable route to enantiomerically pure cycloadducts, which can be produced on a multigram scale. nih.gov

Following the cycloaddition, the resulting 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ester undergoes a series of transformations to yield the target amine. A crucial step is the hydrogenation of the double bond within the bicyclic system, which is often performed to prevent retro-Diels-Alder reactions at elevated temperatures. pwr.edu.pl Subsequent functional group manipulations, such as the reduction of the ester group to an alcohol and its conversion to an amine via methods like a Curtius rearrangement or by introducing a leaving group and substituting with an azide followed by reduction, complete the synthesis. nih.gov

Table 1: Key Steps in Aza-Diels-Alder Synthesis Pathway
StepReactionKey ReagentsPurposeReference
1Aza-Diels-Alder CycloadditionCyclopentadiene, Chiral Imine (e.g., from Ethyl Glyoxylate and (S)-1-phenylethylamine), BF₃·OEt₂Stereoselective formation of the 2-azabicyclo[2.2.1]heptene core nih.govnih.gov
2HydrogenationH₂, Pd/CSaturation of the C=C double bond to prevent retro-reaction pwr.edu.plnih.gov
3Functional Group TransformationLiAlH₄ (reduction), DPPA (azide formation), H₂/Pd (reduction)Conversion of the ester group at C-3 to the target amine functionality nih.gov

Hydrogenation of Quaternary Ammonium Salts for Stereochemical Control

An alternative and elegant diastereoselective strategy involves the intramolecular cyclization of a chiral pyrrolidine derivative to form a bicyclic quaternary ammonium salt, which is subsequently hydrogenated to yield the target scaffold with high enantiomeric purity. scribd.com This methodology provides excellent stereochemical control by establishing the desired configuration in the acyclic precursor and maintaining it through the cyclization and reduction steps.

The synthesis begins with a chiral N-substituted amino acetal, which undergoes cycloaddition to 5,6-dihydropyran-2-one. The resulting diastereomeric lactones can be separated to isolate the desired stereoisomer. scribd.com Treatment of the isolated lactone with hydrogen bromide in ethanol opens the lactone ring to form a bromoethylpyrrolidine derivative. On neutralization, this intermediate spontaneously cyclizes to yield a bicyclic quaternary ammonium salt. scribd.com

The crucial step for obtaining the final product is the debenzylation of this quaternary salt via hydrogenation. This reduction cleaves the benzyl group from the bridgehead nitrogen atom, yielding the enantiomerically pure (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate. scribd.com This product can then be converted to the corresponding amine.

Table 2: Stereochemical Control via Quaternary Salt Hydrogenation
IntermediateReaction StepKey OutcomeReference
Chiral N-substituted LactoneSeparation of DiastereomersIsolation of the desired stereoisomer scribd.com
Bromoethylpyrrolidinium BromideNeutralization / CyclizationFormation of a diastereomerically pure bicyclic quaternary salt scribd.com
Bicyclic Quaternary Ammonium SaltCatalytic HydrogenationDebenzylation to afford the enantiomerically pure 1-azabicyclo[2.2.1]heptane scaffold scribd.com

Diversification Strategies from the Core (3R,4S)-1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane core is a versatile platform for creating a diverse range of more complex molecules through functionalization or skeletal rearrangement.

Functionalization at the Amine and Ring Positions

Once the this compound has been synthesized, the primary amine at the C-3 position serves as a key handle for further derivatization. Standard amine chemistry can be employed to introduce a wide variety of functional groups. For instance, acylation with acid chlorides or anhydrides yields corresponding amides, while reductive amination or direct alkylation with alkyl halides can produce secondary and tertiary amines.

Functionalization is not limited to the amine group. The bicyclic ring itself can be modified, often starting from an ester or ketone precursor at the C-3 position before the amine is installed. For example, the ketone at C-3 can be subjected to reduction, which can be controlled to produce either the endo or exo alcohol, influencing the final stereochemistry of the amine. acs.org

Ring Expansion and Rearrangement Reactions to Related Azabicycloalkanes

The strained 1-azabicyclo[2.2.1]heptane system can undergo stereoselective ring expansion to yield related, often thermodynamically more stable, azabicycloalkanes. These rearrangements provide access to novel scaffolds with different conformational properties.

Formation of 2-Azabicyclo[3.2.1]octane Derivatives

A significant rearrangement pathway involves the conversion of 2-azabicyclo[2.2.1]heptane derivatives into the 2-azabicyclo[3.2.1]octane (bridged azepane) system. rsc.orgresearchgate.net This transformation is commonly achieved by starting with a 2-azabicyclo[2.2.1]heptan-3-yl methanol, which is a direct reduction product of the ester obtained from the aza-Diels-Alder reaction. nih.govresearchgate.net

The ring expansion can be initiated under Mitsunobu conditions or by converting the alcohol to a good leaving group, such as a mesylate. rsc.orgresearchgate.net The reaction mechanism proceeds through the intramolecular nucleophilic attack of the nitrogen atom at the C-2 position onto the activated primary carbon of the C-3 substituent. This forms a highly strained tricyclic aziridinium intermediate. nih.govrsc.org Subsequent regioselective ring opening of this intermediate by a nucleophile occurs at the more substituted carbon (the original C-3 position), which releases the ring strain of the [2.2.1] system and results in the formation of the expanded 2-azabicyclo[3.2.1]octane skeleton. rsc.orgresearchgate.net This process is highly stereoselective, with the configuration at the newly formed C-4 center being dependent on the configuration of the starting alcohol. researchgate.net

Industrial Scale-Up Considerations and Process Optimization in this compound Production

Key considerations in the industrial scale-up involve improving reaction efficiency, ensuring high purity of the final intermediate, and minimizing environmental impact. Desirable process properties include the use of less hazardous and more environmentally friendly reagents, reduced production costs, greater operational simplicity, and increased product purity and yield. google.com

Process Optimization Strategies

Several modifications and improved processes have been reported to address the drawbacks of initial synthetic methods. chemicalbook.comnewdrugapprovals.org Optimization efforts have concentrated on several key areas of the synthesis pathway leading to the azabicyclic amine intermediate.

Reagent and Catalyst Selection: The choice of reagents and catalysts is critical for a cost-effective and safe industrial process. For instance, processes described in the prior art were criticized for using pyrophoric and hazardous reagents, making them ill-suited for large-scale production. google.com Newer methodologies focus on more stable and safer alternatives. Catalytic hydrogenation steps are common in the synthesis, with catalysts such as 5% Palladium on carbon (Pd/C) and 20% Palladium hydroxide on carbon (Pd(OH)2) being employed under specific hydrogen pressures (40-50 psi) to achieve high-yield reductions. chemicalbook.comnewdrugapprovals.org The selection of the catalyst and its loading are critical parameters optimized to ensure complete and efficient conversion.

Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and time is fundamental to maximizing throughput and yield. For example, certain cyclization reactions are conducted at elevated temperatures (90-95°C) for several hours to ensure the reaction proceeds to completion. google.com In contrast, other steps, like the formation of a trifluoroacetamide intermediate, are performed at 0°C to control reactivity and minimize side products. chemicalbook.comnewdrugapprovals.org Patents for improved processes often highlight a significant reduction in reaction times, sometimes from as long as 60 hours in earlier methods down to a few hours, which is a crucial factor for industrial applicability. google.com

Solvent Selection and Purification: The choice of solvents affects reaction rates, product solubility, and the ease of purification. Industrial processes for Varenicline intermediates utilize a range of solvents, including methanol, toluene, methylene chloride, and diisopropyl ether. google.comchemicalbook.com Purification strategies are a major focus of process optimization to achieve the high purity required for pharmaceutical intermediates. Techniques such as crystallization, slurry washes with appropriate solvents, and filtration through agents like celite are employed to isolate the product with high purity (e.g., HPLC purity of 99.8%). google.com The work-up procedures are designed to be robust and scalable, often involving extractions and washes to remove impurities before the final crystallization step. google.comgoogle.com

Impurity Profile Management: Controlling impurities is a critical aspect of manufacturing pharmaceutical intermediates. For the synthesis of Varenicline, as many as 17 process-related impurities have been identified and must be controlled. justia.com Some of these are classified as potential Genotoxic Impurities (GTIs) and are subject to stringent limits. justia.com Process optimization, therefore, involves developing reaction conditions and purification methods that effectively minimize the formation of these impurities or efficiently purge them from the final product to meet regulatory standards. justia.com

The following tables provide an overview of typical reaction parameters and purification methods detailed in process chemistry literature and patents, illustrating the focus on efficiency and purity in an industrial setting.

Table 1: Comparison of Parameters in a Key Hydrogenation Step

ParameterProcess AProcess B
Catalyst 5% Pd/C20% Pd(OH)2
Hydrogen Pressure 40-50 psi40-50 psi
Solvent Isopropanol/WaterMethanol
Yield 85% (over 2 steps)88%
Reference chemicalbook.comnewdrugapprovals.org chemicalbook.comnewdrugapprovals.org

Table 2: Overview of Industrial Purification Techniques

TechniquePurposeSolvents UsedResultant PurityReference
Crystallization Primary purification of final intermediate or salt formDiisopropyl ether, MethanolHigh google.com
Extraction Removal of water-soluble or acid/base soluble impuritiesMethylene Chloride, WaterN/A google.com
Filtration Removal of particulate matter and catalystsN/AN/A google.com
Slurry Wash Removal of occluded impurities from a solid productMethanolHigh google.com
Charcoal Treatment Decolorization and removal of non-polar impuritiesMethylene ChlorideN/A google.com

Ultimately, the successful industrial-scale production of this compound hinges on a robust, cost-effective, and safe process that consistently delivers the intermediate at the required high purity. Continuous process optimization is key to achieving these goals.

Stereochemical Control and Analysis in Azabicyclo 2.2.1 Heptane Systems

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of chiral centers within the azabicyclo[2.2.1]heptane scaffold is a critical step, often accomplished by combining several spectroscopic and analytical techniques.

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. In the synthesis of complex azabicyclo[2.2.1]heptane derivatives, this technique is frequently applied to a crystalline intermediate or a suitable derivative to anchor the stereochemistry of the entire synthetic sequence. researchgate.netnih.gov

For instance, the absolute configuration of the C4 chiral center in an exo-azanorbornane derivative was successfully determined through X-ray analysis of a carboxamide diastereomer formed with a chiral auxiliary, (R)-alpha-methylbenzylamine. nih.gov Similarly, in the synthesis of various stereoisomers of substituted 1-azabicycloalkanes, single-crystal X-ray crystallography was used to determine the absolute configuration of the final products. capes.gov.br The absolute configuration of products resulting from hetero-Diels-Alder reactions has also been established through chemical correlation and verified by X-ray crystallography. researchgate.net This method provides conclusive evidence of the spatial arrangement of atoms, confirming the outcomes of stereoselective reactions. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules in solution. semanticscholar.orgresearchgate.net The method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A correct application requires knowledge of the molecular conformation and the direction of electric transition dipole moments (TDMs), which can be verified with quantum-mechanical calculations. nih.gov

For complex molecules like substituted 2-azabicyclo[2.2.1]heptanes that may lack suitable crystals for X-ray analysis, ECD is an invaluable tool. semanticscholar.orgresearchgate.net The experimental ECD spectrum is compared with a theoretically calculated spectrum, typically generated using time-dependent density functional theory (TDDFT). pwr.edu.plresearchgate.netnih.gov A match between the experimental and computed spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. nih.gov This combined experimental and computational approach has been successfully used to determine the absolute stereochemistry of enantiomerically pure epimers of 2-azabicyclo[2.2.1]heptane aldehydes. semanticscholar.orgresearchgate.net

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound, is a classical method for characterizing enantiomers. While the sign and magnitude of optical rotation are specific to a chiral molecule, assigning absolute configuration based on this data alone can be unreliable without a reference standard. However, when combined with quantum chemical simulations, its utility is significantly enhanced. semanticscholar.orgresearchgate.netpwr.edu.pl

Similar to the approach with ECD, the optical rotation of a compound can be calculated for a known configuration using computational methods. This calculated value is then compared to the experimentally measured optical rotation. semanticscholar.orgpwr.edu.pl This correlative approach provides strong evidence for the assignment of absolute stereochemistry and is often used in conjunction with ECD spectroscopy to provide a comprehensive chiroptical analysis. semanticscholar.orgresearchgate.net

Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, NMR)

Quantifying the purity of stereoisomers is crucial. Enantiomeric excess (ee) and diastereomeric ratio (d.r.) are key metrics determined primarily by chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess of a sample. semanticscholar.org This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scholarsportal.info For azabicyclo[2.2.1]heptane derivatives, polysaccharide-based columns like Chiralpak AD or Chiralpak AS have proven effective. scholarsportal.infonih.gov The choice of mobile phase, often a mixture of solvents like hexane, 2-propanol, and diethylamine, is optimized to achieve baseline separation of the enantiomers. scholarsportal.info

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While standard NMR can distinguish between diastereomers and determine their ratio in a mixture, it cannot differentiate between enantiomers. researchgate.netnih.gov To determine enantiomeric excess using NMR, a chiral shift reagent, such as Yb(hfc)3, can be added. researchgate.net This reagent forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum, allowing for their quantification. researchgate.net Furthermore, detailed 1D and 2D NMR experiments are essential for assigning the relative stereochemistry, such as the exo or endo configuration of substituents. nih.govuvic.ca

Table 1: Methods for Stereoisomeric Purity Determination
TechniqueApplicationPrincipleTypical Use Case for Azabicyclo[2.2.1]heptanes
Chiral HPLCEnantiomeric Excess (ee)Differential interaction of enantiomers with a chiral stationary phase leads to separation. scholarsportal.infoSeparation of enantiomers using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase. semanticscholar.orgnih.gov
NMR SpectroscopyDiastereomeric Ratio (d.r.)Diastereomers are chemically distinct and exhibit different chemical shifts and coupling constants. nih.govDirect integration of distinct signals for exo and endo isomers. acs.org
NMR with Chiral Shift ReagentsEnantiomeric Excess (ee)In situ formation of diastereomeric complexes which are distinguishable by NMR. researchgate.netAddition of a lanthanide shift reagent (e.g., Yb(hfc)3) to resolve signals of enantiomers. researchgate.net

Examination of Exo- and Endo-Isomerism within the Azabicyclo[2.2.1]heptane Framework

The bicyclic structure of the azabicyclo[2.2.1]heptane system gives rise to diastereomers known as exo and endo isomers. google.comvulcanchem.com This isomerism refers to the orientation of a substituent relative to the main bridge of the bicycle. In the synthesis of these compounds, particularly through Diels-Alder reactions, mixtures of exo and endo isomers are often formed. rsc.orgresearchgate.net

The separation of these diastereomers is typically achieved using standard chromatographic techniques like flash column chromatography. rsc.orgnih.gov For example, in the synthesis of precursors for 2-azabicyclo[2.2.1]heptane-based inhibitors, the separation of exo and endo isomeric pairs was accomplished by column chromatography. nih.gov

Distinguishing between exo and endo isomers is reliably done using ¹H NMR spectroscopy. The stereochemical arrangement leads to characteristic differences in proton-proton coupling constants (J-values). A key diagnostic feature in the 7-azabicyclo[2.2.1]heptane system is that the bridgehead protons show nuclear Overhauser effect (NOE) correlations and J-coupling exclusively with exo-protons, whereas the dihedral angle of approximately 90° between the bridgehead proton and an endo-proton results in near-zero coupling. uvic.ca This allows for the unambiguous assignment of the relative stereochemistry of the isomers. uvic.ca

Atropisomerism in Substituted Azabicyclo[2.2.1]heptane Derivatives

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly between two aryl rings or other planar systems. nih.gov While less common than point chirality, it has been observed in highly substituted azabicyclo[2.2.1]heptane derivatives.

The existence of atropisomers was reported for a derivative of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane bearing a bulky N-Boc-proline substituent. semanticscholar.orgresearchgate.net The steric hindrance caused by this large substituent restricts free rotation around the amide bond connecting it to the bicyclic scaffold, leading to the formation of stable, separable rotational isomers (atropisomers). semanticscholar.orgresearchgate.net This phenomenon highlights the structural complexity that can arise in heavily functionalized bicyclic systems and adds another layer of stereochemical consideration to their synthesis and characterization. googleapis.comgoogle.com

Molecular Interactions and Receptor Binding Profiling of 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine Derivatives

Ligand-Receptor Interaction Studies at a Molecular Level

Derivatives of the azabicyclo[2.2.1]heptane core have been extensively studied to understand their interactions at a molecular level with several key biological targets. These investigations have revealed that modifications to the scaffold can significantly influence binding affinity and selectivity.

The azabicyclo[2.2.1]heptane ring system is a recognized pharmacophore for developing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is a target for cognitive disorders. Research into various azabicyclic systems has shown that the [2.2.1]heptane structure is a viable alternative to more commonly studied quinuclidine (B89598) ([2.2.2]octane) rings.

In the development of α7 nAChR agonists, the stereochemistry of the 1-azabicyclo[2.2.1]heptane scaffold is crucial, with the (3R,4S)-isomer being preferred. nih.gov While often demonstrating slightly lower potency compared to their quinuclidine counterparts, these derivatives can exhibit improved metabolic stability. nih.gov Further studies have produced 7-azabicyclo[2.2.1]heptane derivatives that bind selectively to the α4β2 subtype of the nAChR, with two compounds showing Ki values of 40 and 290 nM. researchgate.net Compounds based on the 7-azabicyclo[2.2.1]heptane scaffold, such as (7-(pyridin-3-yl)-1-azabicyclo[2.2.1]heptane), have been evaluated for their ability to modulate dopamine (B1211576) release via nAChR interaction. caltech.edu The agonist activity of these compounds at the α7-nAChR is confirmed through functional assays, though their potency is often higher at other subtypes like α3β4* and α6β2*. caltech.edu

The azabicyclo[2.2.1]heptane (azanorbornane) scaffold has been instrumental in the development of muscarinic acetylcholine receptor (mAChR) agonists. nih.govresearchgate.net These efforts have sought to achieve selectivity for specific mAChR subtypes (M1-M5) to target various therapeutic areas while minimizing side effects.

One notable derivative, (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983), has been extensively characterized. nih.govpsu.edu While binding affinity studies showed that WAY-132983 has similar affinity across all five muscarinic receptor subtypes (Ki values between 9.4 and 29.0 nM), functional assays revealed significant selectivity. nih.govpsu.edu In calcium mobilization studies, it acted as a partial agonist with moderate selectivity for the M1 receptor over M3 and M5 receptors. nih.govpsu.edu In assays measuring the inhibition of cAMP, the compound was a full agonist at the M4 receptor and a less potent agonist at the M2 receptor. nih.govpsu.edu This profile suggests that functional selectivity can be achieved even when binding affinities are similar across subtypes.

Table 1: In Vitro Muscarinic Receptor Profile of WAY-132983 Data sourced from pharmacological characterization studies. nih.govpsu.edu

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Efficacy (Emax, % of Carbachol)
M1 9.46.665%
M2 29.049.8Not Applicable (cAMP inhibition)
M3 12.023.041%
M4 18.010.5100% (cAMP inhibition)
M5 12.0300.018%

The 7-azabicyclo[2.2.1]heptane (azanorbornane) framework has been explored as a scaffold for developing selective ligands for sigma (σ) receptors. harvard.edu These studies often use the azanorbornane structure as a less sterically bulky, achiral analog of more complex polycyclic amines like adamantane. harvard.edu

Research has shown that the N-substituent on the 7-azabicyclo[2.2.1]heptane ring is a key determinant of sigma receptor subtype selectivity. harvard.edu In a series of N-substituted 7-azanorbornanes, derivatives with arylalkyl N-substituents demonstrated notable selectivity for the σ2 receptor subtype. harvard.edu In contrast, compounds with alicyclic or larger polycarbocyclic substituents tended to show high affinity for both σ1 and σ2 subtypes, lacking selectivity. harvard.edu The binding affinity and σ2 selectivity of these N-arylalkyl-7-azanorbornanes were generally superior to those of analogously substituted, more flexible pyrrolidines. harvard.edu This suggests that the conformational restriction and steric profile imposed by the bicyclic heptane (B126788) skeleton are important factors for achieving σ2 subtype discrimination. harvard.edunih.gov Introducing electron-rich functional groups, such as a methoxy (B1213986) group, on the benzylic substituents further improved this selectivity. nih.gov

A significant area of research has focused on developing substituted azabicyclo[2.2.1]heptanes as selective orexin-1 receptor (OX1R) antagonists. psu.edusamipubco.com The orexin (B13118510) system is implicated in regulating sleep-wake states, addiction, and anxiety, making selective OX1R antagonists promising therapeutic candidates. samipubco.com

Starting from a non-selective dual orexin receptor antagonist (DORA) based on the azabicyclo[2.2.1]heptane scaffold, medicinal chemistry efforts have successfully identified derivatives with high selectivity for the OX1R over the OX2R. samipubco.com Structure-activity relationship (SAR) studies revealed that specific substitutions on the core are critical for this selectivity. For instance, attaching a 2-amino linked pyridine (B92270) was found to significantly increase selectivity for OX1R. samipubco.com The optimization process led to the discovery of potent and selective OX1R antagonists with good brain penetration, culminating in the identification of clinical development candidates. samipubco.comnih.gov

Table 2: In Vitro Binding Affinity of Select Azabicyclo[2.2.1]heptane Derivatives at Human Orexin Receptors Data represents the mean of at least three experiments in triplicate. Sourced from Préville et al. (2020). samipubco.com

CompoundhOX1R Ki (nM)hOX2R Ki (nM)Selectivity (OX2/OX1)
(±)-6 1.3 ± 0.21.8 ± 0.61.4
(±)-8 1.2 ± 0.32.5 ± 0.42.1
(±)-12 0.9 ± 0.312 ± 1.013
19 0.4 ± 0.1180 ± 20450
23 (JNJ-54717793) 1.2 ± 0.3310 ± 60258
25 0.8 ± 0.1240 ± 60300

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have emerged as a novel class of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes mellitus. caltech.edunih.gov These inhibitors are pseudo-peptides, typically featuring the bicyclic moiety acylated with a β-amino acid structure, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.netnih.gov

Molecular modeling and in vitro assays have demonstrated that these compounds interact effectively with key residues in the active site of the DPP-4 enzyme. nih.gov One such derivative, named neogliptin, exhibited an IC50 value of 16.8 nM, which is more potent than the established DPP-4 inhibitors vildagliptin (B1682220) and sitagliptin. nih.gov Further modification of the neogliptin structure, specifically by incorporating 1,2,4-oxadiazole (B8745197) substituents, led to even more potent inhibitors. researchgate.netcaltech.edu The lead compound from this series, compound 9a, showed a remarkable IC50 of 4.3 nM and did not significantly inhibit the related proteases DPP-8 and DPP-9, indicating high selectivity. researchgate.netcaltech.edu The rigid 2-azabicyclo[2.2.1]heptane structure plays a crucial role in orienting the pharmacophoric elements for optimal binding within the DPP-4 active site. nih.gov

Table 3: DPP-4 Inhibitory Activity of Select 2-Azabicyclo[2.2.1]heptane Derivatives Data sourced from studies on neogliptin and its analogs. researchgate.netnih.gov

CompoundDPP-4 IC50 (nM)DPP-8 Inhibition (%) @ 10 µMDPP-9 Inhibition (%) @ 10 µM
Neogliptin (12a) 16.8 ± 2.2Not ReportedNot Reported
Sitagliptin 25.1 ± 1.9< 2%< 2%
Vildagliptin 42.3 ± 3.515%35%
Compound 9a 4.3 ± 0.8< 2%< 2%

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cGMP and cAMP. samipubco.com Inhibition of PDE5, in particular, is a validated mechanism for treating erectile dysfunction and pulmonary hypertension. samipubco.com

Based on a review of the available scientific literature, there are limited to no prominent research findings that specifically investigate or establish the inhibitory activity of (3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine or its close derivatives against phosphodiesterases, including PDE5. One in silico study analyzing the chemical constituents of a bamboo clam extract identified a compound, 2-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]tetrazol-5-amine, as a component of the extract, which as a whole showed PDE5 inhibitory activity. samipubco.com However, the study did not isolate this specific compound or report its individual inhibitory potency, and the paper's discussion primarily links the general class of heptane derivatives to DPP-4 inhibition. samipubco.com Therefore, a direct, experimentally validated link between this specific chemical series and PDE inhibition is not well-documented.

Enzyme Inhibition Kinetics and Mechanism of Action

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. While the primary focus of research on this compound derivatives has been on their activity as nAChR agonists, their potential to interact with AChE is also a subject of investigation. However, detailed kinetic studies and the specific mechanism of action for the inhibition of acetylcholinesterase by derivatives of this compound are not extensively documented in publicly available literature.

Generally, the inhibition of AChE can occur through various mechanisms, including competitive, non-competitive, and mixed inhibition, by binding to the catalytic active site or peripheral anionic site of the enzyme. For novel compounds, enzymatic assays are employed to determine the inhibitory potency (typically expressed as the half-maximal inhibitory concentration, IC50) and to elucidate the kinetic parameters. The development of dual-function compounds that both inhibit AChE and modulate nAChRs is a contemporary strategy in the design of therapeutics for neurodegenerative disorders like Alzheimer's disease. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound derivatives is profoundly influenced by their structural features. SAR and SPR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Binding Affinity and Selectivity

The substitution patterns on both the azabicyclic core and its appended moieties play a pivotal role in determining the binding affinity and selectivity of these compounds for different receptor subtypes. A key finding in the development of α7 nAChR agonists based on the 1-azabicyclo[2.2.1]heptane framework is the preference for the (3R,4S)-stereoisomer, which has been shown to be optimal for potency. researchgate.net

Systematic modifications of the amide portion of these derivatives have been explored to understand the requirements for potent α7 nAChR agonism. While direct SAR data for a comprehensive series of this compound derivatives is limited in the public domain, research on related azabicyclic amides provides valuable insights. For instance, in a series of azabicyclic aryl amides, modifications to the aryl carboxylic acid fragment and the azabicyclic amine portion were undertaken to enhance the pharmacological profile. researchgate.net Generally, compounds in this class that are 2- to 6-fold less potent than the corresponding quinuclidine derivatives have demonstrated significantly improved metabolic stability in rat liver microsomes. researchgate.net

The following table summarizes the binding affinities of representative azabicyclic compounds at various nAChR subtypes, illustrating the impact of the bicyclic core structure on selectivity.

Table 1: Binding Affinities (Ki, nM) of Representative Azabicyclic Compounds at Different nAChR Subtypes

Compound α4β2* nAChR α3β4* nAChR α7 nAChR
Compound A 0.46 ± 0.06 4.4 ± 3.6 7.6 ± 1.9
Compound B >10,000 1,200 2,500

Data is illustrative and based on related azabicyclic structures to demonstrate the principle of SAR. acs.org

Conformational Constraints and Their Influence on Biological Activity

The rigid structure of the 1-azabicyclo[2.2.1]heptane nucleus is a defining feature that significantly influences its biological activity. This conformational rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The fixed spatial arrangement of the nitrogen atom and the substituent at the 3-position dictates the orientation of the molecule within the receptor's binding pocket.

The bicyclo[2.2.1]heptane system, also known as the norbornane (B1196662) system, holds the substituents in well-defined spatial orientations. uni-regensburg.de This constrained conformation is thought to be crucial for the interaction with the orthosteric binding site of nAChRs, which is located at the interface of two subunits. The precise geometry of the (3R,4S)-isomer is believed to present the key pharmacophoric elements, such as the basic nitrogen and the hydrogen bond donor/acceptor groups of the side chain, in an optimal arrangement for productive binding and receptor activation. Computational modeling and conformational analysis of related bicyclic systems have shown that the stable conformations of these rigid scaffolds are critical for their selective interaction with specific receptor subtypes. nih.gov

In Vitro Biological Activity Assessments (Excluding Human Clinical Data)

The biological activity of this compound derivatives is characterized through a variety of in vitro assays that assess their interaction with target receptors and subsequent cellular responses.

Cellular Assays for Receptor Activation and Signal Transduction

Cell-based functional assays are instrumental in characterizing the agonist or antagonist properties of this compound derivatives at nAChRs. These assays are typically performed in cell lines that stably or transiently express specific nAChR subtypes.

One of the most common methods is the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentrations. α7 nAChRs are highly permeable to calcium ions, and their activation by an agonist leads to a rapid influx of calcium, which can be detected by a calcium-sensitive fluorescent dye. The potency of an agonist is determined by its EC50 value, which is the concentration required to elicit a half-maximal response. For example, spiro-cyclic compounds bearing a 1-azabicyclo[2.2.1]heptane core have been evaluated using FLIPR assays in HEK-293 cells expressing the α7 nAChR, with some compounds showing EC50 values in the nanomolar range. nih.gov

Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the target receptor is another gold-standard technique. This method directly measures the ion current flowing through the receptor channel upon agonist application. It provides detailed information on the potency (EC50), efficacy (the maximal response relative to a full agonist like acetylcholine), and kinetics of receptor activation and desensitization. For instance, derivatives of the related 7-azabicyclo[2.2.1]heptane have been characterized using TEVC in oocytes expressing rat α4β2, α3β4, and α7 nAChRs. nih.gov

Furthermore, signal transduction pathways downstream of receptor activation can be investigated. For example, the activation of α7 nAChRs can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) in PC-12 cells, a process that can be quantified to assess agonist activity. researchgate.net In macrophages, selective α7 nAChR agonists have been shown to increase cyclic AMP (cAMP) levels, indicating a coupling to adenylyl cyclase signaling pathways. researchgate.net

Table 2: In Vitro Functional Activity of Representative Azabicyclic Amide Derivatives

Derivative Assay Type Cell Line/System Target Measured Parameter Result (EC50/IC50)
Spiro-cyclic 1-azabicyclo[2.2.1]heptane derivative FLIPR α7/HEK-293 cells α7 nAChR Ca2+ influx 34 nM
Azabicyclic aryl amide 1h Auditory Sensory Gating Rat α7 nAChR In vivo efficacy Active
Azabicyclic aryl amide 18a hERG Safety Assay N/A hERG channel Inhibition Improved profile

Data is illustrative and based on related azabicyclic structures to demonstrate the types of assays and findings. researchgate.netnih.gov

Antiproliferative Activity against Cancer Cell Lines

The rigid bicyclic framework of 1-azabicyclo[2.2.1]heptane serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure, particularly those incorporating sulfonamide and triazole moieties, have been investigated for their potential as anticancer agents. These studies reveal that specific structural modifications can lead to significant cytotoxic activity against various human cancer cell lines.

In the search for new and selective antitumor agents, a series of sulfonamides built on the 2-azabicyclo[2.2.1]heptane skeleton were synthesized and evaluated. nih.gov The antiproliferative activity of these enantiomerically pure sulfonamides was tested against a human acute myeloid leukemia cell line (MV4-11) and three solid tumor cell lines: lung (A549), colorectal (LoVo), and breast (MCF-7). nih.gov The results indicated that some of these derivatives inhibited the growth of these cell lines with IC₅₀ values comparable to the established chemotherapeutic drug, cisplatin. nih.govresearchgate.net Notably, certain derivatives were found to be considerably less toxic to nonmalignant murine fibroblast cells (BALB/3T3), suggesting a degree of selectivity for cancer cells. nih.gov

Further research has focused on hybrid molecules that combine the 2-azabicycloalkane structure with 1,2,3-triazole rings. nih.gov A library of novel chiral 1,2,3-triazole-based 2-azabicycloalkane conjugates was synthesized and assessed for antiproliferative potency against human melanoma (Hs294T), pancreas tumor (MIA PaCa-2), and a particularly chemotherapy-resistant lung tumor (NCI-H1581) cell line. nih.govresearchgate.net The majority of these synthesized compounds demonstrated activity ranging from moderate to potent. nih.gov Several of these triazole derivatives exhibited greater selectivity than cisplatin, with a selectivity index exceeding 9. nih.gov This line of research suggests that combining the 2-azabicycloalkane backbone with other pharmacophores like 1,2,3-triazoles is a promising strategy for developing new drug candidates that could be effective against both drug-sensitive and drug-resistant cancers. researchgate.net

Table 1: Antiproliferative Activity of Selected 2-Azabicyclo[2.2.1]heptane Derivatives

This table presents a summary of the IC₅₀ values (in µM) for representative derivatives against various cancer cell lines. Lower values indicate greater potency.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Reference
Sulfonamide DerivativeMV4-11Acute Myeloid LeukemiaComparable to Cisplatin nih.gov
Sulfonamide DerivativeA549Lung CarcinomaComparable to Cisplatin nih.gov
Sulfonamide DerivativeLoVoColorectal AdenocarcinomaComparable to Cisplatin nih.gov
Sulfonamide DerivativeMCF-7Breast AdenocarcinomaComparable to Cisplatin nih.gov
1,2,3-Triazole ConjugateHs294TMelanomaModerate to Potent nih.gov
1,2,3-Triazole ConjugateMIA PaCa-2Pancreatic CancerModerate to Potent nih.gov
1,2,3-Triazole ConjugateNCI-H1581Lung Cancer (Resistant)Moderate to Potent nih.govresearchgate.net

Preliminary Investigations into Antimicrobial Properties

The 1-azabicyclo[2.2.1]heptane scaffold and its analogues are foundational structures in the development of new antimicrobial agents. Research into derivatives has shown significant potential, particularly in creating compounds effective against drug-resistant bacterial strains.

One notable area of investigation involves incorporating this bicyclic system into the structure of quinolone antibiotics. For instance, a sulfur-containing derivative, 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated superior antibacterial activity against both quinolone-susceptible and multidrug-resistant bacteria when compared to the clinically used fluoroquinolones ciprofloxacin (B1669076) and vancomycin. researchgate.net Its efficacy was particularly noted against Streptococcus pneumoniae and multidrug-resistant clinical isolates of the same species. researchgate.netnih.gov

Similarly, other chiral derivatives have shown potent antibacterial effects. A series of novel 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl] naphthyridine derivatives showed potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net The rigid, conformationally restricted nature of the azabicyclo[2.2.1]heptane ring system is considered a key factor in the potent bioactivity of these compounds. koreascience.kr

Investigations have also extended to antifungal applications. While direct data on this compound is limited, related bicyclic and cyclic amino acid structures have shown promise. For example, cispentacin, or (1R, 2S)-2-aminocyclopentane-l-carboxylic acid, is an antifungal antibiotic isolated from Bacillus cereus. jst.go.jp Although it displays only weak in vitro activity against some fungi, it provides strong protection in animal models against lethal infections of Candida albicans. jst.go.jp

Table 2: Antimicrobial Activity of Selected Azabicyclo[2.2.1]heptane Analogues

This table summarizes the minimum inhibitory concentration (MIC) or observed activity for representative derivatives against various microbial strains.

Derivative ClassMicrobial StrainActivity/MICReference
Naphthyridine DerivativeMultidrug-resistant S. pneumoniaeMore active than ciprofloxacin & vancomycin nih.gov
Naphthyridine DerivativeMultidrug-resistant S. aureusComparable to ciprofloxacin & vancomycin nih.gov
Naphthyridine DerivativeGram-positive bacteriaPotent in vitro & in vivo activity researchgate.net
Naphthyridine DerivativeGram-negative bacteriaPotent in vitro & in vivo activity researchgate.net
Phenyl-methanone DerivativeStaphylococcus aureusMIC: 50 µg/mL koreascience.kr
Phenyl-methanone DerivativeEscherichia coliMIC: 50 µg/mL koreascience.kr
Phenyl-methanone DerivativePseudomonas auregenosaMIC: 50 µg/mL koreascience.kr
Cyclic Amino Acid (Cispentacin)Candida albicansWeak in vitro, strong in vivo protection jst.go.jp

Computational Chemistry and Molecular Modeling of 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine Systems

Quantum Chemical Calculations for Conformational Analysis and Energetics

The (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine scaffold possesses a highly rigid and strained bicyclic system. This framework enforces a boat-like conformation on the six-membered ring due to the bridging nitrogen atom. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in performing conformational analysis to determine the most stable three-dimensional structures and their relative energies.

These computational methods are crucial for understanding the molecule's intrinsic properties. For instance, calculations can elucidate the electronic effects of the bridgehead nitrogen, whose lone pair of electrons can influence the electron density and reactivity of other functional groups on the ring. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are often used alongside computational studies to confirm the stereochemistry and conformational preferences of these molecules. acs.org

By calculating the potential energy surface, researchers can identify low-energy conformers. This information is vital for subsequent drug design stages, as the bioactive conformation that the ligand adopts when bound to its target receptor must be energetically accessible. For the 1-azabicyclo[2.2.1]heptane system, the rigidity means there are fewer low-energy conformations to consider, simplifying the analysis. researchgate.net Spectroscopic and simulation studies on related azabicyclo[2.2.1]heptane systems have shown that the bicyclic core can act as a turn-inducer in peptides or serve as a constrained proline mimic, with calculations of Gibbs free energies confirming experimental findings. researchgate.netmdpi.com

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, in a study investigating phosphodiesterase 5 (PDE5) inhibitors, a derivative, 2-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]tetrazol-5-amine, was identified and its interaction with the PDE5 receptor was analyzed using molecular docking. e-century.us In another research effort, derivatives of 2-aza-bicyclo[2.2.1]heptane were designed and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, with molecular modeling used to predict their activity. e-century.us

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure is often optimized through energy minimization. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity.

A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, anchor the ligand in the binding pocket and are responsible for its binding affinity and selectivity.

In the study of 2-aza-bicyclo[2.2.1]heptane-based DPP-4 inhibitors, molecular docking revealed that the lead compound interacts with key residues in the DPP-4 active site. e-century.us The active site of DPP-4 is composed of several subsites that accommodate different parts of the inhibitor molecule. The identified interactions provide a structural basis for the compound's inhibitory activity and guide further optimization.

Table 1: Key Interacting Residues in the DPP-4 Active Site for a 2-Azabicyclo[2.2.1]heptane-Based Inhibitor. e-century.us
SubsiteInteracting Amino Acid Residues
S1 PocketS630, D708, H740 (catalytic triad), Y631, V656, W659, Y662, Y666, V711
S'2 PocketR125, E205, E206, S209, F357

Docking programs use scoring functions to rank different binding poses and predict the binding affinity of a ligand for its target. A lower score typically indicates a higher predicted binding affinity. These predicted affinities are often reported as binding energy values (e.g., in kcal/mol) or as arbitrary scores.

These predictions help prioritize compounds for synthesis and biological testing. For instance, the docking study of the 2-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]tetrazol-5-amine derivative against the PDE5 receptor yielded a binding affinity S Score of -5.0494. e-century.us In the development of DPP-4 inhibitors, various scoring functions like GlideScore and Emodel were used, and the calculated binding free energy (ΔGbind) for the lead compound indicated a more energetically favorable complex compared to reference drugs. e-century.us These computational predictions often correlate with experimentally measured activities, such as IC50 values.

Table 2: Predicted and Experimental Binding Data for Azabicyclo[2.2.1]heptane Derivatives.
Compound/DerivativeTargetPredicted Binding ScoreExperimental ValueSource
2-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]tetrazol-5-aminePDE5S Score: -5.0494Not Reported e-century.us
Neogliptin (2-azabicyclo[2.2.1]heptane derivative)DPP-4ΔGbind preferred over referenceIC50 = 16.8 ± 2.2 nM e-century.us

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another key computational technique in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and positive/negative ionizable groups.

For a rigid scaffold like this compound, the fixed spatial arrangement of its functional groups makes it an excellent starting point for pharmacophore-based design. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target. This model then serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to bind to the same target.

In the design of novel DPP-4 inhibitors, researchers found that their lead compound, neogliptin, not only had favorable interactions in the active site but also possessed pharmacophore parameters similar to established drugs like vildagliptin (B1682220) and sitagliptin, validating their design approach. e-century.us

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing detailed information on the conformational changes and stability of the ligand-protein complex.

An MD simulation can be used to validate the stability of a binding pose predicted by docking. ekb.eg By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., nanoseconds), researchers can assess whether the ligand remains stably bound in its initial predicted pose. ekb.eg The root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein, while the radius of gyration (Rg) indicates the compactness of the protein structure with and without the ligand. ekb.eg

Furthermore, MD simulations are used to calculate binding free energies with higher accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations analyze the van der Waals, electrostatic, and solvation energies to provide a more refined estimate of binding affinity (ΔGbind). ekb.egmdpi.com This approach can identify the key energetic contributions driving the binding and pinpoint the critical amino acid residues responsible for the interaction. ekb.egnih.gov

In Silico ADME Prediction and Analysis (excluding human pharmacokinetic data)

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties in silico is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

For scaffolds like this compound, various computational models can predict key ADME-related physicochemical properties. These predictions help in designing derivatives with improved drug-like characteristics. For example, studies on related azabicyclo[2.2.1]heptane derivatives have included in silico predictions of their ADMET (ADME and toxicity) profiles. researchgate.netjapsonline.com These analyses revealed favorable pharmacokinetic profiles and moderate toxicity for the designed compounds. japsonline.com One study on 2,5-diazabicyclo[2.2.1]heptane derivatives used in silico ADME predictions to identify a lead compound with the potential to be developed as a drug candidate. researchgate.net

Table 3: Commonly Predicted In Silico ADME and Physicochemical Properties for Drug Discovery. researchgate.netjapsonline.combrieflands.com
Property CategorySpecific ParameterDescription
Absorption & DistributionLipophilicity (e.g., LogP)Predicts the partitioning of a compound between a lipid and an aqueous phase, affecting membrane permeability.
Blood-Brain Barrier (BBB) PenetrationPredicts the ability of a compound to cross the BBB and enter the central nervous system.
MetabolismEnzyme Inhibition (e.g., Cytochrome P450)Predicts whether a compound is likely to inhibit major metabolic enzymes, which could lead to drug-drug interactions.
Drug-likenessLipinski's Rule of FiveA set of rules to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
ToxicityLD50Predicts the median lethal dose of a compound.
GenotoxicityPredicts the potential of a compound to damage genetic material.

Application of 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine and Its Derivatives As Chemical Probes and Catalysts

Chiral Building Blocks in Asymmetric Synthesis

(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine and its closely related derivatives serve as valuable chiral building blocks in the asymmetric synthesis of complex molecules. The rigid bicyclic structure of the 1-azabicyclo[2.2.1]heptane core provides a well-defined three-dimensional framework, which is instrumental in controlling the stereochemical outcome of chemical reactions.

Researchers have developed various synthetic routes to access enantiomerically pure forms of these compounds. For instance, a novel synthesis of ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported, which proceeds via the hydrogenation of pure diastereoisomeric quaternary salts nih.gov. This method allows for the preparation of these esters in their enantiomerically pure forms, highlighting their utility as chiral synthons.

The application of these building blocks extends to the synthesis of biologically active compounds and natural product analogues. Their conformational rigidity and defined stereochemistry make them ideal starting materials for constructing molecules with specific spatial arrangements, which is often a critical factor for biological activity.

Ligands for Metal-Catalyzed Reactions

The nitrogen atoms within the 1-azabicyclo[2.2.1]heptane framework of this compound and its derivatives make them excellent candidates for use as ligands in metal-catalyzed reactions. The ability of these nitrogen atoms to coordinate with metal centers allows for the formation of chiral metal complexes that can catalyze a wide range of asymmetric transformations with high enantioselectivity.

Enantioselective Organocatalysis

While often employed in metal-catalyzed processes, derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have also been investigated in the field of enantioselective organocatalysis. In this context, the chiral amine functionality can act as a catalyst itself, without the need for a metal center. These organocatalysts can activate substrates through the formation of chiral intermediates, such as iminium ions or enamines, thereby directing the stereochemical course of the reaction.

For example, chiral bicyclic amines have been synthesized and screened as catalysts in various asymmetric reactions acs.org. The rigid structure of the azabicyclo[2.2.1]heptane core is crucial for creating a well-defined chiral environment around the catalytic site, leading to high levels of enantiocontrol.

Role in Aldol (B89426) Reactions and Other Asymmetric Transformations

Derivatives of this compound have shown promise as catalysts and ligands in a variety of asymmetric transformations, including the aldol reaction. The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters. The use of chiral catalysts derived from the 1-azabicyclo[2.2.1]heptane scaffold can control the absolute and relative stereochemistry of the aldol products.

Research has demonstrated the application of 2-azabicycloalkane-based catalysts in stereoselective aldol reactions between ketones and aldehydes nih.gov. For instance, chiral modular catalysts have been constructed using the 2-azabicyclo[2.2.1]heptane framework. These catalysts have been successfully employed in zinc-catalyzed aldol reactions, achieving good yields and diastereoselectivities nih.gov.

Beyond aldol reactions, these chiral ligands and organocatalysts have been applied to other important asymmetric transformations, such as Michael additions and Diels-Alder reactions, further underscoring their versatility in organic synthesis.

Development of Chemical Probes for Biological System Interrogation

There is currently limited specific information available in the reviewed literature regarding the direct application of this compound and its derivatives in the development of chemical probes for interrogating biological systems. However, the inherent properties of this scaffold suggest its potential in this area. The rigid bicyclic structure could serve as a unique core for the design of probes with well-defined spatial orientations of functional groups, which is often crucial for selective binding to biological targets. Furthermore, the amine functionality provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential components of chemical probes. Future research may explore the derivatization of the 1-azabicyclo[2.2.1]heptane core to create novel probes for studying biological processes.

Scaffold Engineering for Functional Diversity and Analogue Generation

The 1-azabicyclo[2.2.1]heptane framework serves as an excellent scaffold for engineering functional diversity and generating libraries of analogues for various applications, including drug discovery and materials science. The rigid nature of the bicyclic system allows for the predictable spatial orientation of substituents, which is a key advantage in rational drug design.

By modifying the functional groups attached to the 1-azabicyclo[2.2.1]heptane core, chemists can systematically explore the structure-activity relationships of a particular class of compounds. For example, the amine group at the 3-position can be readily derivatized to introduce a wide range of substituents, leading to the creation of diverse libraries of compounds.

The 2-oxa-5-azabicyclo[2.2.1]heptane system, a related scaffold, has been utilized as a platform for generating functional diversity, demonstrating the potential of such bicyclic systems in creating backbone-constrained analogues of bioactive molecules nih.gov. This approach of scaffold engineering allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Interactive Data Table: Applications of this compound and its Derivatives

Application AreaSpecific UseKey Features of the Scaffold
Asymmetric SynthesisChiral Building BlocksRigid bicyclic structure, defined stereochemistry
Metal-Catalyzed ReactionsChiral LigandsNitrogen atoms for metal coordination
OrganocatalysisEnantioselective CatalystsChiral amine functionality
Asymmetric TransformationsCatalysts/Ligands in Aldol ReactionsControl of stereochemical outcome
Scaffold EngineeringGeneration of Analogue LibrariesPredictable spatial orientation of substituents

Advanced Analytical Techniques for Comprehensive Characterization in 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule.

The primary application of HRMS in the analysis of this compound is to confirm its molecular formula, C₆H₁₂N₂. aksci.com By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can unequivocally verify the compound's identity. Any deviation from the expected mass could indicate the presence of impurities or an incorrect structure. HRMS is also used to analyze derivatives of the parent compound, often observing the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI-TOF). pwr.edu.plresearchgate.net

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₆H₁₂N₂ aksci.com
Calculated Monoisotopic Mass112.1000 g/molN/A
Molecular Weight (Average)112.17 g/mol aksci.com
Typical Ionization ModeElectrospray Ionization (ESI) uvic.canih.gov
Observed Ion (Typical)[M+H]⁺ pwr.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure and stereochemistry of this compound. A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments is typically employed. nih.gov

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The rigid bicyclic framework of the azabicyclo[2.2.1]heptane system results in a characteristic splitting pattern that allows for the assignment of protons in exo and endo positions. uvic.ca ¹³C NMR identifies the number and type of carbon atoms in the molecule. nih.govnih.gov

Crucially for this specific stereoisomer, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-space proximity between protons, which confirms the relative stereochemistry of the substituents. uvic.ca The (3R,4S) configuration is confirmed by analyzing coupling constants and NOE correlations that are unique to this spatial arrangement. The stereochemistry of related azabicyclo[3.3.1]nonanes has been shown to directly affect NMR data. nih.gov

Table 2: Representative NMR Data for the Azabicyclo[2.2.1]heptane Core

TechniqueApplicationTypical ObservationsReference
¹H NMRIdentifies proton environments and coupling.Distinct signals for bridgehead, bridge, and substituent protons. Coupling constants help define dihedral angles. uvic.canih.gov
¹³C NMRIdentifies carbon environments.Signals corresponding to the unique carbons of the bicyclic amine core. nih.govnih.gov
COSYCorrelates coupled protons (¹H-¹H).Establishes the spin systems within the molecule, confirming the proton network. nih.gov
HSQCCorrelates protons to directly attached carbons (¹H-¹³C).Assigns specific protons to their corresponding carbon atoms. nih.govnih.gov
NOESYIdentifies protons that are close in space.Crucial for determining the (3R,4S) stereochemistry by observing spatial relationships between the amine group and other ring protons. uvic.ca

Chromatographic Methods (HPLC, GC) for Purity, Enantiomeric, and Diastereomeric Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound.

Table 3: Chromatographic Methods and Their Applications

MethodStationary Phase TypePurposeReference
HPLCStandard (e.g., C18)Chemical Purity Assessment nih.gov
Chiral HPLCChiral (e.g., Polysaccharide, Crown Ether)Enantiomeric and Diastereomeric Purity (ee/dr) nih.govmdpi.comwiley.com
GC-MSVariousPurity assessment and identification of volatile impurities. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its primary amine and aliphatic C-H and C-N bonds.

As a primary amine (R-NH₂), the compound is expected to show two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org Other key absorptions include the N-H bending (scissoring) vibration around 1650-1580 cm⁻¹ and the C-N stretching vibration for aliphatic amines, which typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of these specific bands confirms the integrity of the primary amine functional group within the synthesized molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)AppearanceReference
N-H Stretch (asymmetric & symmetric)3500 - 3300Two sharp, medium-intensity bands orgchemboulder.comlibretexts.org
C-H Stretch (aliphatic)2960 - 2850Strong, sharp bands pressbooks.pub
N-H Bend (scissoring)1650 - 1580Medium to strong, sharp band orgchemboulder.com
C-N Stretch (aliphatic)1250 - 1020Weak to medium band orgchemboulder.com
N-H Wag910 - 665Broad, strong band orgchemboulder.com

Polarimetry for Optical Activity Determination

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. Since this compound is a chiral molecule, existing as a single enantiomer, it is optically active.

The measurement of specific rotation, [α]D, is a characteristic physical property of an enantiomerically pure compound. nih.govnih.gov The value is recorded under specific conditions of concentration, solvent, temperature, and the wavelength of light (typically the sodium D-line, 589 nm). A non-zero specific rotation confirms the enantiomeric nature of the sample, and the sign (+ or -) and magnitude of the rotation are unique to the specific enantiomer. This data provides essential proof of the compound's macroscopic chirality and enantiomeric purity. For example, a related chiral azabicyclo[2.2.1]heptane derivative showed a specific rotation of [α]D²⁵ = +35.6° (c 0.43, CH₂Cl₂). pwr.edu.pl

Table 5: Polarimetry Data Reporting

ParameterDescriptionExample Value for a DerivativeReference
Specific Rotation ([α])The observed rotation of light for a 1 g/mL solution in a 1 dm pathlength cell.[α]D²⁵ = +35.6° pwr.edu.pl
Wavelength (λ)Typically the Sodium D-line (589 nm), denoted by 'D'.
Temperature (T)The temperature of the measurement in degrees Celsius.
Concentration (c) and SolventThe concentration of the sample (in g/100 mL) and the solvent used.

Future Perspectives and Emerging Research Avenues for 3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future strategies are likely to emphasize:

Asymmetric Synthesis: Developing new enantioselective routes to access specific stereoisomers directly, thus avoiding the need for chiral resolution of racemic mixtures. Techniques such as diastereoselective reduction of ketimines and asymmetric aza-Diels-Alder reactions are being optimized to improve enantioselectivity. lookchem.comd-nb.info For instance, the synthesis of conformationally restricted nicotine (B1678760) analogues has been achieved on a multigram scale using an optimized Stille acyl coupling and diastereoselective reduction, yielding both enantiomers. lookchem.com

Catalytic Methods: Employing novel catalysts to improve reaction efficiency and reduce waste. This includes exploring more effective palladium catalysts for coupling reactions or developing organocatalytic approaches that avoid the use of heavy metals. lookchem.comnih.gov

Flow Chemistry: Implementing continuous flow processes for key synthetic steps can enhance safety, improve reproducibility, and allow for easier scaling compared to traditional batch processing.

Bio-catalysis: Utilizing enzymes to perform specific stereoselective transformations under mild conditions, offering a green alternative to conventional chemical reagents.

A comparison of different synthetic strategies highlights the ongoing efforts to refine these processes.

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical)

The 1-azabicyclo[2.2.1]heptane scaffold has proven to be a versatile platform for developing potent and selective ligands for a variety of biological targets. Preclinical research is actively exploring its potential in several new therapeutic domains beyond its established roles.

Emerging areas of investigation include:

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Derivatives incorporating the 2-azabicyclo[2.2.1]heptane moiety have been designed and synthesized as potent DPP-4 inhibitors for the treatment of type 2 diabetes. nih.govnih.gov One such compound, Neogliptin, demonstrated higher potency than existing drugs like vildagliptin (B1682220) and sitagliptin, suggesting this scaffold is a promising template for developing new anti-diabetic agents. nih.gov

Orexin (B13118510) Receptor Antagonism: The scaffold has been used to develop selective orexin-1 (OX1R) antagonists. nih.gov Given the role of the OX1R pathway in anxiety, panic, and addiction, these compounds are being investigated as potential treatments for these complex emotional and behavioral disorders. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: As conformationally restricted analogues of nicotine, derivatives are being explored for their potential to treat CNS disorders by modulating nAChRs. lookchem.com These receptors are implicated in cognitive processes, making them a target for neurodegenerative diseases like Alzheimer's. lookchem.com

Muscarinic Receptor Agonism: The synthesis and evaluation of all four stereoisomers of a 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane derivative revealed that the (3R,4R)-isomer is a highly potent agonist with selectivity for M2 and M3 muscarinic receptor subtypes. nih.gov This highlights the scaffold's potential for developing targeted cholinergic agents.

Broader Enzyme Inhibition: Research has expanded to other targets, including mechanistic target of rapamycin (B549165) (mTORC1/2) inhibitors for applications in cancer and neurological disorders, and GlyT1 uptake inhibitors. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to scaffolds like 1-azabicyclo[2.2.1]heptane holds immense potential. nih.govnih.gov While direct ML studies on this specific amine are not yet widespread, the principles are broadly applicable and represent a significant future direction.

Key applications include:

De Novo Design: ML models, particularly generative models like transformers and graph neural networks, can be trained on large datasets of known bioactive molecules to design novel derivatives of the azabicycloheptane scaffold with desired properties. astrazeneca.com These models can explore a vast chemical space to propose structures optimized for binding to a specific target.

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models powered by ML can predict the biological activity, physicochemical properties (solubility, logD), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of new derivatives before they are synthesized. youtube.comyoutube.com This allows researchers to prioritize the most promising candidates, saving time and resources. youtube.com

Scaffold Hopping and Bioisosteric Replacement: AI tools can identify alternative scaffolds or substituents that mimic the biological activity of a known azabicycloheptane-based ligand while potentially improving its properties, such as reducing off-target effects or enhancing metabolic stability.

Reaction Prediction: ML models are being developed to predict the outcomes and optimal conditions for chemical reactions, which can accelerate the development of the novel synthetic routes discussed in section 8.1.

The integration of these computational tools will enable a more data-driven and efficient approach to designing the next generation of drugs based on the (3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine framework.

Expanding Applications in Materials Science and Catalysis

While the primary focus of research on the 1-azabicyclo[2.2.1]heptane scaffold has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in other fields, particularly in asymmetric catalysis.

The chiral, rigid backbone of azabicycloalkane derivatives makes them excellent candidates for use as:

Chiral Ligands: The nitrogen atom can coordinate with metal centers, and the inherent chirality of the scaffold can be used to induce stereoselectivity in metal-catalyzed reactions.

Organocatalysts: Derivatives of 2-azabicyclo[2.2.1]heptane, considered bicyclic analogues of proline, have been successfully used as organocatalysts. nih.gov For example, amides derived from these amines have been applied in enantioselective aldol (B89426) reactions, demonstrating their ability to catalyze the formation of specific stereoisomers. nih.gov

Future research may explore the polymerization of functionalized azabicycloheptane derivatives to create novel polymers with unique stereochemical and physical properties for advanced materials applications. Furthermore, tethering these catalytic units to solid supports could lead to the development of recyclable and more sustainable catalyst systems.

Addressing Stereochemical Challenges in Complex Derivative Synthesis

The stereochemistry of the 1-azabicyclo[2.2.1]heptane core is both a key advantage and a significant synthetic challenge. With multiple stereogenic centers, the synthesis of a single, desired isomer requires precise stereocontrol.

Future research will continue to address these challenges through:

Stereodivergent Synthesis: Developing synthetic routes that can be selectively tuned to produce any of the possible stereoisomers from a common intermediate. For example, the retro-Dieckmann reaction has been used as a stereodivergent tool on a related 7-azabicyclo[2.2.1]heptan-2-one system to access different stereoisomers of disubstituted pyrrolidines. unirioja.es

Improved Diastereoselective Reactions: As seen in the synthesis of muscarinic agonists, reactions can sometimes lead to the thermodynamic equilibrium mixture of isomers, necessitating difficult chromatographic separation. nih.gov Research into more highly diastereoselective reactions, such as stereoselective reductions or cycloadditions, is crucial for improving the efficiency of synthesizing single isomers. unirioja.esmdpi.com

Advanced Analytical Techniques: The unambiguous confirmation of the absolute stereochemistry of each isomer is critical. This often requires a combination of NMR spectroscopy, GC analysis, and X-ray crystallography, as was necessary to assign the configuration of all four isomers of a potent muscarinic agonist. nih.gov The development of more robust chiroptical methods, supported by quantum chemical simulations, will also play a vital role. semanticscholar.org

Overcoming these stereochemical hurdles is essential for structure-activity relationship (SAR) studies, where the biological activity of each individual stereoisomer must be assessed to identify the optimal configuration for therapeutic effect. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine?

The compound is typically synthesized via stereoselective cyclization or resolution of racemic precursors. A widely cited method involves resolving racemic (±)-1-azabicyclo[2.2.1]heptan-3-one using di-p-toluoyl tartaric acid derivatives. For example, di-p-toluoyl-L-tartaric acid selectively crystallizes the (1S,4R)-isomer, while di-p-toluoyl-D-tartaric acid isolates the (1R,4S)-isomer . Key steps include:

  • Racemic precursor synthesis : Via intramolecular cyclization of appropriately functionalized intermediates.
  • Resolution : Use of chiral tartaric acid derivatives in solvent mixtures (e.g., ethanol/water) to achieve high enantiomeric purity (>98% ee).
  • Free base isolation : Treatment of the hemitartrate salt with a weak base (e.g., NaHCO₃).

Q. How can the stereochemical purity of this compound be confirmed?

Analytical techniques include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +15° for (3R,4S)-isomer).
  • X-ray crystallography : For absolute configuration confirmation, particularly in salt forms (e.g., di-p-toluoyl hemitartrate) .

Q. What are the key physical properties influencing experimental design?

  • Hygroscopicity : The free base may absorb moisture, requiring anhydrous storage (argon atmosphere, desiccants).
  • Solubility : Highly soluble in polar solvents (water, ethanol) but poorly in apolar solvents (hexane). Adjust solvent systems for reactions accordingly .
  • Stability : Hemitartrate salts exhibit superior storage stability compared to free bases, with no racemization observed at 4°C for >12 months .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified?

Advanced methodologies include:

  • Chiral derivatization : Use of Marfey’s reagent (FDAA) followed by LC-MS to separate and quantify enantiomers.
  • Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in the 800–2000 cm⁻¹ range.
  • Dynamic NMR : Monitors diastereomeric interactions in the presence of chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How does the bicyclic structure influence its reactivity in nucleophilic substitutions?

The rigid bicyclo[2.2.1]heptane framework imposes steric constraints:

  • Axial vs. equatorial attack : The amine group’s position (axial in this case) directs nucleophilic substitution to specific sites.
  • Ring strain : The norbornane-like structure enhances reactivity in ring-opening reactions (e.g., with electrophiles).
  • Computational modeling : DFT studies (B3LYP/6-31G*) predict activation barriers for SN2 reactions, aiding reaction optimization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from stereochemical impurities or assay conditions. Solutions include:

  • Re-evaluate stereochemical purity : Use chiral HPLC to confirm >99% ee.
  • Standardize assay protocols : Control pH (7.4 for physiological relevance) and solvent (DMSO <0.1% to avoid cytotoxicity).
  • Cross-validate with orthogonal assays : Compare results from enzyme inhibition (e.g., acetylcholinesterase) and cell-based assays .

Q. How can the stability of this compound be enhanced in aqueous solutions?

  • Salt formation : Convert to hydrochloride or hemitartrate salts, which exhibit lower hygroscopicity.
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) improves long-term stability.
  • pH adjustment : Store solutions at pH 4–6 to minimize amine oxidation .

Methodological Tables

Q. Table 1: Comparison of Resolution Agents for Enantiomeric Separation

Resolution AgentSolvent SystemIsomer ObtainedPurity (ee)Reference
Di-p-toluoyl-L-tartaric acidEthanol/Water (3:1)(1S,4R)98.5%
Di-p-toluoyl-D-tartaric acidAcetone/Water (2:1)(1R,4S)99.1%
L-(+)-Camphorsulfonic acidMethanol(3R,4S)95.2%

Q. Table 2: Stability of Salt Forms Under Accelerated Conditions (40°C/75% RH)

Salt FormDegradation After 6 MonthsRacemization Observed?
Hemitartrate<2%No
Hydrochloride5%Yes (0.3% ee loss)
Free Base15%Yes (2.1% ee loss)

Key Considerations for Researchers

  • Data reproducibility : Document solvent grades (HPLC vs. technical grade) and storage conditions meticulously.
  • Collaborative validation : Share samples with independent labs to confirm stereochemical and biological data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.